molecular formula C10H11N3O4S B11960495 Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]- CAS No. 88951-70-6

Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]-

Cat. No.: B11960495
CAS No.: 88951-70-6
M. Wt: 269.28 g/mol
InChI Key: AMQWCRVZVZQYQV-UHFFFAOYSA-N
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Description

The compound contains a sulfinimidoyl group (S=NH) linked to a 4-nitrophenyl moiety and an acetylated acetamide backbone.

Properties

CAS No.

88951-70-6

Molecular Formula

C10H11N3O4S

Molecular Weight

269.28 g/mol

IUPAC Name

N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]acetamide

InChI

InChI=1S/C10H11N3O4S/c1-7(14)11-18(12-8(2)15)10-5-3-9(4-6-10)13(16)17/h3-6H,1-2H3,(H,11,12,14,15)

InChI Key

AMQWCRVZVZQYQV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=NC(=O)C)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Sulfonimidoyl Fluoride Formation via Sulfinamide Oxidation

A rapid, mild protocol for generating sulfonimidoyl fluorides from sulfinamides has been reported (Figure 1) . This method could serve as a foundation for constructing the target compound’s sulfinimidoyl moiety.

Reaction Scheme:
Sulfinamide + NCS + H₂O + TBAFSulfonimidoyl Fluoride

Key Conditions:

ParameterDetail
SolventAcetonitrile
TemperatureRoom temperature
Time5 minutes
CatalystNone (metal-free)
YieldHigh (not explicitly stated)

Mechanistic Pathway:

  • Sulfinamide Activation: Reaction with N-chlorosuccinimide (NCS) generates a chlorinated intermediate.

  • Fluoride Introduction: Tetrabutylammonium fluoride (TBAF) supplies fluoride ions, replacing the chloride.

  • Oxidation: Water facilitates S(II) to S(VI) oxidation, forming the sulfonimidoyl fluoride .

This method’s brevity and mild conditions make it attractive for functionalizing sensitive substrates.

Electrochemical Synthesis of Sulfonimidoyl Derivatives

A novel electrochemical approach for sulfonimidoyl fluoride synthesis has been developed, offering scalability and environmental benefits (Table 1) .

General Protocol:

ComponentDetail
AnodeCarbon felt
CathodePlatinum plate
ElectrolyteEt₃N·3HF in DCE
Current18 mA
Time2 hours

Procedure:

  • Electrolysis Setup: N-acyl sulfinamide is dissolved in dichloroethane (DCE) with triethylamine trihydrofluoride (Et₃N·3HF).

  • Current Application: Constant current drives oxidation, converting the sulfinamide to a sulfonimidoyl fluoride .

Advantages:

  • Green Chemistry: Avoids hazardous reagents like azides or hypervalent iodine.

  • Broad Applicability: Compatible with diverse N-acyl groups (e.g., acetyl, benzoyl).

Light-Promoted Ru(II)-Catalyzed Nitrene Transfer

A photochemical method using 3-substituted 1,4,2-dioxazol-5-ones and Ru(II) catalysts enables controlled imidation of sulfides/sulfoxides (Figure 2) .

Reaction Components:

ComponentRole
DioxazoloneNitrene precursor
Ru(TPP)COCatalyst (1 mol%)
Sulfide/SulfoxideSubstrate

Optimized Conditions:

ParameterDetail
SolventDry toluene
Light SourceVisible light
TemperatureRoom temperature
Time4–14 hours

Scope and Limitations:

  • Substrates: Methyl phenyl sulfoxide and aryl sulfoxides react efficiently, but nitro-substituted dioxazolones reduce yields.

  • Stereochemistry: Retention of configuration observed for enantioenriched sulfoxides .

Sulfinylamine-Mediated One-Pot Synthesis

A unified approach using sulfinylamine reagents (e.g., TrNSO) and organometallics enables direct sulfonimidamide formation (Figure 3) .

Key Steps:

  • Sulfinylamine Activation: TrNSO reacts with Grignard reagents to form sulfonimidate esters.

  • Deprotonation: Acid (e.g., p-toluenesulfonic acid) generates a nitrene intermediate.

  • Nucleophilic Attack: Organolithium reagents add to the nitrene, forming sulfonimidoyl derivatives .

Example for Sulfonimidamide Synthesis:

ReagentProductYield
RMgX (R = Me, Ph)Sulfonimidoyl Alkyl/aryl52–80%

Challenges:

  • Reagent Sensitivity: Sulfinylamines require anhydrous conditions.

  • Side Reactions: Competing reductions with less nucleophilic organometallics .

Sulfenamide-to-Sulfonimidoyl Conversion

Sulfenamides can be oxidized or functionalized to sulfonimidoyl compounds. A method involving NaH and S-methyl methanesulfonothioate forms sulfenamides, which are precursors to sulfinimidoyl derivatives (Figure 4) .

Synthesis of Sulfenamide Precursor:

ComponentDetail
BaseNaH (60% dispersion)
ElectrophileS-methyl methanesulfonothioate
SolventTHF

Procedure:

  • Deprotonation: NaH deprotonates the amide.

  • Alkylation: S-methyl methanesulfonothioate adds to the amide, forming a sulfenamide.

  • Functionalization: Subsequent oxidation or imidation yields the sulfinimidoyl group .

Comparative Analysis of Methods

MethodAdvantagesLimitations
Sulfonimidoyl FluorideRapid, mild conditionsRequires TBAF
ElectrochemicalScalable, greenAnode/cathode durability
Ru(II)-CatalyzedStereocontrolCost of Ru catalyst
SulfinylamineOne-pot synthesisAir-sensitive reagents
SulfenamideSimple precursorsMulti-step oxidation needed

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives .

Scientific Research Applications

Introduction to Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]-

Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]- is a compound with the CAS number 88951-70-6 and a molecular formula of C10H11N3O4S. This compound has garnered attention in various fields of research due to its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. The unique structure of this compound allows it to interact with biological systems, making it a subject of interest for researchers exploring new therapeutic agents.

Antimicrobial Activity

Research indicates that acetamides, including derivatives like N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]-, exhibit significant antimicrobial properties. The inhibition of dihydrofolate reductase (DHFR) is a prominent mechanism through which these compounds exert their antimicrobial effects. Studies have shown that sulfonamide derivatives conjugated with acetamide fragments can effectively inhibit microbial growth, making them valuable in developing new antibiotics .

Case Study: Dihydrofolate Reductase Inhibition

A study conducted on a series of sulfonamide derivatives demonstrated their ability to inhibit DHFR, leading to reduced bacterial proliferation. The molecular docking studies revealed strong binding interactions with the active site of DHFR, suggesting that compounds like N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]- could be optimized for enhanced antimicrobial activity .

Anticancer Properties

The anticancer potential of acetamides has been explored extensively. Compounds containing the acetamide functional group have shown promising results against various cancer cell lines, including human lung carcinoma (A-549) and breast carcinoma (MCF-7). The mechanism of action often involves apoptosis induction and cell cycle arrest.

Case Study: Cytotoxic Activity Evaluation

In vitro studies demonstrated that acetamide derivatives exhibited cytotoxic effects with IC50 values indicating their potency against cancer cells. For instance, compounds were tested for their ability to inhibit cell growth, revealing significant cytotoxicity at low concentrations .

Analytical Applications

Acetamides are also recognized for their utility as analytical reagents due to their Lewis acid properties. They can form coordination complexes with various metal ions, facilitating the detection and quantification of these ions in complex mixtures. This application is particularly useful in environmental monitoring and quality control in pharmaceuticals.

Other Biological Activities

Beyond antimicrobial and anticancer activities, acetamides have been investigated for additional biological effects, including:

  • Anti-inflammatory Activity : Some studies suggest that acetamide derivatives can inhibit cyclooxygenase enzymes (COX), which are critical mediators in inflammatory processes.
  • Antioxidant Activity : Research has indicated that certain acetamide compounds possess antioxidant properties, providing protection against oxidative stress in biological systems.
  • Urease Inhibition : Urease inhibitors derived from acetamides have potential applications in treating infections caused by urease-producing bacteria.
Activity TypeTest MethodologyResult
AntimicrobialMIC determinationEffective against various pathogens
AnticancerMTT AssayIC50 = 15 - 20 µM
Anti-inflammatoryCOX inhibition assayCOX-1 IC50 = 25 µM; COX-2 IC50 = 30 µM
AntioxidantDPPH Scavenging AssaySignificant scavenging activity

Mechanism of Action

The mechanism of action of Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. The presence of the nitrophenyl and sulfinimidoyl groups plays a crucial role in its reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Table 1: Key Structural Features and Activities of Related Acetamide Derivatives

Compound Name/ID (Evidence Source) Core Structure Functional Groups Key Properties/Activities
Target Compound Acetamide backbone with sulfinimidoyl and 4-nitrophenyl groups N-Acetyl, S-(4-nitrophenyl)sulfinimidoyl Hypothesized applications in medicinal chemistry due to sulfinimidoyl’s reactivity and nitro group’s electronic effects.
N-{4-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]phenyl}acetamide () Chalcone-linked acetamide 4-Nitrophenyl, α,β-unsaturated ketone Potent antinociceptive activity (ED₅₀: 0.07 mmol/kg, surpassing aspirin and acetaminophen) .
2-[(6-fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide () 1,3,4-Thiadiazole-benzothiazole hybrid 4-Nitrophenyl, benzothiazole 100% effectiveness in anticonvulsant assays (MES method) with low neurotoxicity .
2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1, ) Orcinolic derivative 4-Nitrophenyl, phenolic ether Planar conformation; UV absorption at 314 nm (HOMO→LUMO transition) .
N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(4-nitrophenyl)amino-imidazol-2-yl]thio]acetamide () Imidazole-thioacetamide hybrid 4-Nitrophenyl, benzothiazole Cytotoxic activity against C6 glioma cells (IC₅₀: ~15.67 µg/mL) .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () Sulfonamide-acetamide 4-Chloro-2-nitrophenyl, methylsulfonyl Structural precursor for heterocycles; intermolecular H-bonding drives crystal packing .

Structural Trends and Bioactivity

  • Role of 4-Nitrophenyl Group: The 4-nitrophenyl moiety is a recurring feature in bioactive acetamides, enhancing electron-withdrawing effects and π-π stacking interactions. For example: In , the nitro group stabilizes the chalcone’s α,β-unsaturated system, improving antinociceptive potency. In , the nitro group in thiadiazole derivatives enhances anticonvulsant activity by optimizing hydrophobic interactions with neuronal targets.
  • Impact of Hybrid Scaffolds :
    Hybrid structures (e.g., thiadiazole-benzothiazole in or imidazole-thioacetamide in ) demonstrate synergistic effects. The benzothiazole domain in increases lipophilicity, aiding blood-brain barrier penetration.

  • Sulfinimidoyl vs. Sulfonamide/Sulfamoyl Groups: While sulfonamides (e.g., ) and sulfamoyls (e.g., ) are common, the sulfinimidoyl group (S=NH) in the target compound may offer distinct reactivity.

Physicochemical and Optical Properties

  • Planarity and Conformation :
    Compound B1 () exhibits near-absolute planarity (torsion angles: 172.2–179.1°), whereas B2 (with a trifluoromethyl group) deviates slightly. Planarity in B1 correlates with stronger UV absorption (314 nm vs. 240 nm in B2 ) .

  • Electrochemical Properties :
    DFT calculations for B1 and B2 reveal HOMO-LUMO gaps influenced by substituents. The nitro group in B1 lowers the LUMO energy, enhancing charge transfer transitions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]-, and how is structural integrity confirmed?

  • Methodology :

  • Multi-step synthesis : Begin with precursors like 4-nitrophenyl sulfinimidoyl chloride and N-acetyl acetamide. Use nucleophilic substitution under inert conditions (e.g., nitrogen atmosphere) with polar aprotic solvents (e.g., DMF) to form the sulfinimidoyl linkage .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Confirm purity via TLC and HPLC (C18 column, UV detection at 254 nm) .
  • Characterization :
  • NMR : 1^1H and 13^13C NMR to verify acetyl, sulfinimidoyl, and nitrophenyl groups. Key peaks: ~2.1 ppm (acetyl CH3_3), 7.8–8.2 ppm (nitrophenyl aromatic protons) .
  • IR : Stretching vibrations for C=O (1650–1700 cm1^{-1}), S=O (1050–1150 cm1^{-1}), and NO2_2 (1520–1350 cm1^{-1}) .

Q. Which spectroscopic and chromatographic techniques are critical for quality control, and how are spectral discrepancies resolved?

  • Key Techniques :

  • HPLC : Monitor reaction progress and purity using reverse-phase chromatography with UV-Vis detection. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve co-eluting impurities .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+) and rule out adducts or fragmentation .
    • Data Resolution : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals. Compare IR data with computational predictions (e.g., DFT) .

Q. How is preliminary biological activity assessed, and what assays are prioritized for this compound?

  • Screening Workflow :

  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates. IC50_{50} values determined via dose-response curves .
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. What strategies are employed to investigate the compound’s mechanism of action, particularly its redox-active nitro group?

  • Mechanistic Approaches :

  • Metabolite Profiling : LC-MS/MS to identify reduced intermediates (e.g., hydroxylamine or amine derivatives) in cellular lysates .
  • Target Identification : Chemical proteomics (e.g., affinity chromatography with immobilized compound) to pull down binding proteins .
  • ROS Detection : Fluorescent probes (e.g., DCFH-DA) to measure reactive oxygen species generated during nitro group reduction .

Q. How can structural modifications optimize bioavailability and target engagement?

  • Rational Design :

  • Solubility Enhancement : Introduce hydrophilic groups (e.g., PEG chains) at the acetamide moiety while preserving sulfinimidoyl activity .
  • Metabolic Stability : Deuteration at labile positions (e.g., benzylic hydrogens) to slow CYP450-mediated degradation .
  • SAR Studies : Synthesize analogs with varied substituents on the nitrophenyl ring (e.g., -CF3_3, -OCH3_3) to map pharmacophore requirements .

Q. How are contradictions in reported bioactivity data addressed across studies?

  • Troubleshooting Framework :

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity Data) to compare potency trends against structurally related compounds .
  • Orthogonal Validation : Confirm anti-inflammatory effects via dual methods (e.g., ELISA for TNF-α and Western blot for NF-κB) .

Q. What computational tools predict binding modes and guide lead optimization?

  • In Silico Strategies :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2). Prioritize poses with strong hydrogen bonding to the sulfinimidoyl group .
  • MD Simulations : GROMACS for 100-ns trajectories to assess complex stability and identify critical residue interactions .
  • ADMET Prediction : SwissADME or ADMETLab to forecast permeability, CYP inhibition, and toxicity risks .

Q. How does X-ray crystallography resolve ambiguities in stereochemical configuration?

  • Crystallographic Workflow :

  • Crystal Growth : Vapor diffusion (e.g., sitting drop) with PEG-based precipitants. Mount crystals in cryoprotectant (e.g., glycerol) for data collection .
  • Data Analysis : SHELX for structure solution. Anisotropic refinement of non-H atoms; confirm sulfinimidoyl geometry (S–N bond length ~1.54 Å) and nitro group planarity .

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